molecular formula C16H22N2O B125241 Z-3-(3-PYRIDINYLMETHYL)IMINO-10BETA-PIRAN-2-OL CAS No. 918625-33-9

Z-3-(3-PYRIDINYLMETHYL)IMINO-10BETA-PIRAN-2-OL

Cat. No.: B125241
CAS No.: 918625-33-9
M. Wt: 258.36 g/mol
InChI Key: WTPZHVGWFTXKIG-XJKCOSOUSA-N
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Description

Z-3-(3-Pyridinylmethyl)imino-10beta-piran-2-ol is a synthetic compound featuring a pyridine-substituted methyl group attached to an imino-piran-ol scaffold. Its structural uniqueness lies in the 3-pyridinylmethyl moiety, which significantly influences its physicochemical properties and biological activity.

Properties

IUPAC Name

(1R,2R,5R)-2,6,6-trimethyl-3-(pyridin-3-ylmethylimino)bicyclo[3.1.1]heptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-15(2)12-7-13(15)16(3,19)14(8-12)18-10-11-5-4-6-17-9-11/h4-6,9,12-13,19H,7-8,10H2,1-3H3/t12-,13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPZHVGWFTXKIG-XJKCOSOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1C(C(=NCC3=CN=CC=C3)C2)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]2C[C@@H](C2(C)C)CC1=NCC3=CN=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70451388
Record name FT-0674196
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918625-33-9
Record name FT-0674196
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bicyclo[3.1.1]heptane Core Synthesis

The bicyclic framework is synthesized via Diels-Alder cyclization or pinene derivatization :

  • Route 1 : Diels-Alder reaction between a diene (e.g., 2,3-dimethyl-1,3-butadiene) and a ketone dienophile (e.g., methyl vinyl ketone) yields a bicyclic ketone intermediate. Stereochemistry is controlled using chiral Lewis acids (e.g., Evans’ oxazaborolidines).

  • Route 2 : Functionalization of α-pinene, a natural terpene with an inherent bicyclo[3.1.1]heptane structure. Oxidation with KMnO₄ or OsO₄ introduces ketone groups at position 3.

Imino Group Formation

The Schiff base linkage is formed via acid-catalyzed condensation between the bicyclic ketone and 3-(aminomethyl)pyridine:

  • Ketone activation : Protonation of the carbonyl oxygen enhances electrophilicity.

  • Nucleophilic attack : The amine attacks the carbonyl carbon, forming a hemiaminal intermediate.

  • Dehydration : Elimination of water yields the imino bond, driven by azeotropic distillation or molecular sieves.

Reaction conditions :

  • Solvent: Anhydrous ethanol or toluene.

  • Catalyst: p-Toluenesulfonic acid (PTSA, 0.1 eq).

  • Temperature: Reflux at 80–110°C for 6–12 hours.

Hydroxyl Group Introduction

The tertiary alcohol at position 2 is introduced via stereoselective reduction :

  • Substrate : A pre-functionalized bicyclic ketone intermediate.

  • Reducing agent : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with Pd/C.

  • Stereocontrol : Chiral ligands (e.g., (R)-BINAP) ensure retention of the (1R,2R,5R) configuration.

Optimization Strategies

Protecting Group Utilization

To prevent undesired side reactions during imine formation:

  • Hydroxyl protection : The tertiary alcohol is protected as a tert-butyldimethylsilyl (TBDMS) ether prior to condensation. Deprotection uses tetrabutylammonium fluoride (TBAF).

  • Amine stabilization : 3-(Aminomethyl)pyridine is treated with Boc anhydride to form a carbamate, which is cleaved post-condensation using HCl in dioxane.

Solvent and Catalytic Systems

  • Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate imine formation but risk side reactions. Non-polar solvents (toluene) improve selectivity.

  • Catalyst screening : Lewis acids (e.g., ZnCl₂) enhance electrophilicity of the ketone, reducing reaction time by 30%.

Deuterated Analog Synthesis

Z-3-(3-Pyridinylmethyl)imino-10β-piran-2-ol-d₄ incorporates deuterium at four positions, typically via:

  • H/D exchange : Treatment of the amine precursor (3-(aminomethyl)pyridine) with D₂O under acidic conditions.

  • Deuterated reagents : Use of CD₃OD or DCC (dicyclohexylcarbodiimide-d₁₂) in condensation steps.

PropertyValue (Deuterated)Source
Molecular weight262.38 g/mol
Deuterium positionsPyridinylmethyl group

Challenges and Solutions

Stereochemical Purity

  • Racemization risk : The imino bond’s lability under acidic conditions necessitates low-temperature (0–5°C) reactions and rapid workup.

  • Chiral resolution : Preparative HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) achieves >99% enantiomeric excess.

Purification Difficulties

  • Column chromatography : Silica gel elution with hexane/ethyl acetate (7:3) removes unreacted amine and ketone byproducts.

  • Recrystallization : The final compound is recrystallized from hot isopropanol, yielding needle-like crystals with 95% purity .

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

Biology: In biological research, it serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals .

Mechanism of Action

The mechanism of action of Z-3-(3-PYRIDINYLMETHYL)IMINO-10BETA-PIRAN-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring plays a crucial role in binding to these targets, influencing their activity and leading to the desired biological effects. The bicyclic structure provides conformational rigidity, enhancing the compound’s specificity and potency .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Bioactivity

Key studies highlight the critical role of aromatic substituents in modulating potency. For example:

  • 2-Furanylmethyl analogue : Exhibits moderate activity (pIC₅₀ = 5.0) with a cLogP < 3.3.
  • 3-Pyridinylmethyl analogue (Z-3-(3-Pyridinylmethyl)...) : Demonstrates superior potency (pIC₅₀ = 5.3) and higher lipophilicity (cLogP < 4.4), attributed to the pyridine ring’s electron-withdrawing and π-π stacking capabilities .
  • Aliphatic substituents (e.g., alkylated piperidines) : Show poor activity (pIC₅₀ < 5.0), likely due to increased basicity and membrane impermeability from protonated tertiary amines .

Table 1: Substituent Impact on Activity

Substituent pIC₅₀ cLogP Notes
3-Pyridinylmethyl 5.3 <4.4 High potency, balanced lipophilicity
2-Furanylmethyl 5.0 <3.5 Moderate potency, lower lipophilicity
Aliphatic (e.g., C3H7) <5.0 Variable Poor activity due to ionization
Receptor Selectivity and Structural Analogues

The 3-pyridinylmethyl group is also found in LY487379 , a selective mGlu2R positive allosteric modulator (PAM). While LY487379 shares the 3-pyridinylmethyl motif, its sulfonamide backbone confers distinct receptor selectivity (mGlu2R over mGlu3R) compared to Z-3-(3-Pyridinylmethyl)... , which lacks a sulfonamide group. This underscores how scaffold variations influence target specificity .

Table 2: Selectivity Comparison

Compound Target Selectivity Key Structural Feature
Z-3-(3-Pyridinylmethyl)... Undefined (under study) Imino-piran-ol + pyridine
LY487379 mGlu2R > mGlu3R Sulfonamide + biphenyl
Physicochemical and Functional Parallels
  • Lipophilicity and Membrane Permeability : The higher cLogP of Z-3-(3-Pyridinylmethyl)... (<4.4) compared to furan analogues (<3.5) suggests better membrane penetration, aligning with its enhanced bioactivity .
  • Stability and Reactivity: Similar to plant-derived Z-3-hexenol and E-2-hexenal, the pyridine group in Z-3-(3-Pyridinylmethyl)... may stabilize reactive intermediates, though its exact degradation pathway remains uncharacterized .

Biological Activity

Z-3-(3-Pyridinylmethyl)imino-10beta-piran-2-ol, a compound with potential pharmacological applications, has garnered interest due to its unique structural characteristics and biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C16H22N2OC_{16}H_{22}N_{2}O, with a molecular weight of approximately 258.36 g/mol. Its structure features a pyridine moiety linked to a piran derivative, which is significant for its biological interactions.

Research indicates that this compound may act through several pathways:

  • Allosteric Modulation : The compound has been studied for its potential as a negative allosteric modulator (NAM) of metabotropic glutamate receptors (mGluR5), which are implicated in various neurological disorders .
  • Anti-inflammatory Effects : Preliminary studies suggest that compounds structurally related to this compound exhibit anti-inflammatory properties by inhibiting cytokine release, particularly interleukin 6 (IL-6) in vitro .
  • Neuroprotective Properties : In models of neurodegenerative diseases, such as Parkinson's disease, related compounds have shown the ability to mitigate symptoms associated with dopaminergic neuron loss .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
mGluR5 ModulationNegative allosteric modulation observed
Anti-inflammatoryInhibition of IL-6 release in vitro
NeuroprotectionMitigation of symptoms in PD models

Case Studies

  • Study on mGluR5 Modulation : A systematic structure-activity relationship (SAR) study was conducted to evaluate the efficacy of Z-3-(3-Pyridinylmethyl)imino derivatives as mGluR5 NAMs. The results indicated that modifications to the pyridine ring significantly influenced binding affinity and functional outcomes in preclinical models .
  • Anti-inflammatory Response : In vitro experiments demonstrated that related compounds could dose-dependently inhibit LPS-induced IL-6 release in human cell lines. This suggests a potential for therapeutic use in inflammatory conditions .

Q & A

Basic: What synthetic strategies are employed to construct the Z-3 stereochemistry in pyridinylmethyl-imino-piran derivatives?

Answer:
Stereochemical control in Z-3-configured compounds often involves asymmetric catalysis or stereoselective allylic oxidation. For example, allylic oxidation using SeO₂ has been successfully applied in the synthesis of Z-3-(2-hydroxybutylidene)phthalide to achieve regioselectivity . In pyridinylmethyl derivatives, protecting groups (e.g., tert-butyldimethylsilyl chloride) may stabilize intermediates during imine formation. Reaction conditions (e.g., solvent polarity, temperature) are critical to avoid E/Z isomerization. Post-synthesis, nuclear Overhauser effect (NOE) NMR experiments are essential to confirm stereochemistry .

Advanced: How can researchers address discrepancies between computational predictions and experimental yields in Z-3 derivative synthesis?

Answer:
Contradictions often arise from unaccounted solvent effects or transition-state stabilization. Methodological approaches include:

  • Solvent Screening: Polar aprotic solvents (e.g., dioxane) may stabilize intermediates, as seen in pyrazolo[1,5-c]pyrimidine synthesis .
  • Catalyst Optimization: Chiral catalysts (e.g., Rh or Ru complexes) can improve enantioselectivity, as demonstrated in α-alkylated ketone synthesis .
  • In Silico Adjustments: Re-parameterizing density functional theory (DFT) models with experimental data (e.g., Gibbs free energy of intermediates) refines predictive accuracy .

Basic: What analytical techniques are critical for characterizing Z-3-(3-pyridinylmethyl)imino-10beta-piran-2-ol?

Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify functional groups, while 2D NMR (COSY, HSQC) resolves stereochemistry. For example, coupling constants (J = 10–12 Hz) distinguish Z/E isomers in pyran derivatives .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, as used in quinazolinone derivative characterization .
  • X-ray Crystallography: Resolves absolute configuration, though crystallization challenges may require derivatization (e.g., salt formation) .

Advanced: How do isomerization pathways impact the bioactivity of Z-3-configured compounds, and how can stability be enhanced?

Answer:
Isomerization to E-configurations (e.g., Z-3-hexenal → E-2-hexenal) alters bioactivity by modifying receptor binding. Strategies include:

  • Enzymatic Inhibition: Co-administration of isomerase inhibitors (e.g., HI-1 in cucumber fruits) prevents Z→E conversion .
  • Structural Modification: Introducing bulky substituents (e.g., tert-butyl groups) sterically hinders isomerization, as seen in pyridine derivatives .
  • Storage Optimization: Low-temperature storage under inert atmospheres minimizes thermal isomerization .

Basic: What in vitro assays are suitable for evaluating the biological activity of pyridinylmethyl-imino-piran derivatives?

Answer:

  • Kinase Inhibition Assays: Use recombinant EGFR/HER2 kinases with ATP analogs in 96-well plates. Activity is quantified via fluorescence (e.g., ADP-Glo™ assay), as validated for pyrimidine derivatives .
  • Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include controls for solvent effects (e.g., DMSO ≤0.1%) .
  • ADMET Profiling: Microsomal stability assays and Caco-2 permeability models predict pharmacokinetics .

Advanced: How can contradictory bioactivity data across assay conditions be resolved?

Answer:

  • Standardized Protocols: Uniform substrate concentrations (e.g., 10 µM ATP in kinase assays) and incubation times (e.g., 60 min) reduce variability .
  • Negative Controls: Include known inhibitors (e.g., gefitinib for EGFR) to validate assay sensitivity .
  • Data Normalization: Express activity relative to internal standards (e.g., % inhibition vs. staurosporine) to account for plate-to-plate variation .

Basic: What computational tools are used to predict the reactivity of Z-3 derivatives?

Answer:

  • Molecular Docking (AutoDock Vina, Schrödinger): Models ligand-receptor interactions, validated for quinazolinone derivatives .
  • DFT Calculations (Gaussian): Predicts transition states and regioselectivity in ring-closure reactions .
  • QSAR Models: Correlates substituent electronic effects (e.g., Hammett σ values) with bioactivity .

Advanced: What strategies mitigate toxicity concerns in pyridinylmethyl-containing compounds?

Answer:

  • Metabolic Profiling: Liver microsome assays identify toxic metabolites (e.g., N-oxide formation) .
  • Structural Analogues: Replace the pyridinylmethyl group with less toxic moieties (e.g., benzyl derivatives), as demonstrated for urea-based pesticides .
  • In Silico Toxicity Prediction: Tools like ProTox-II assess LD₅₀ and hepatotoxicity risks pre-synthesis .

Basic: How is the purity of Z-3 derivatives validated post-synthesis?

Answer:

  • HPLC/GC-MS: Purity ≥95% confirmed via reverse-phase C18 columns (e.g., 90:10 MeOH/H₂O mobile phase) .
  • Elemental Analysis: Matches calculated C/H/N ratios within ±0.4% .
  • TLC Monitoring: Visualizes byproducts using iodine vapor or UV detection .

Advanced: How do environmental factors (pH, light) influence Z-3 derivative stability?

Answer:

  • pH-Dependent Degradation: Acidic conditions (pH <3) protonate the imino group, accelerating hydrolysis. Buffered solutions (pH 7.4) mimic physiological stability .
  • Photostability Testing: UV-Vis exposure (e.g., 254 nm for 24 h) identifies photosensitive bonds. Amber glassware or light-blocking additives (e.g., TiO₂) prevent degradation .

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